molecular formula C17H14N4OS B10856822 PARP11 inhibitor ITK7

PARP11 inhibitor ITK7

Cat. No.: B10856822
M. Wt: 322.4 g/mol
InChI Key: VRECINGNBPANGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ITK7 is a synthetic organic compound known for its role as a potent and selective inhibitor of poly (ADP-ribose) polymerase 11 (PARP11). This compound has garnered significant attention in the field of medicinal chemistry due to its ability to inhibit the mono-ADP-ribosylation activity of PARP11, a nuclear envelope-localized enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ITK7 involves a multi-step process starting with the preparation of the quinazolinone scaffold. The key steps include:

Industrial Production Methods

Industrial production of ITK7 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

ITK7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced quinazolinones, and substituted analogs with varying biological activities .

Scientific Research Applications

ITK7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PARP11 in various chemical processes.

    Biology: Employed in cellular studies to investigate the localization and function of PARP11 in the nuclear envelope.

    Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit PARP11 activity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP11 .

Mechanism of Action

ITK7 exerts its effects by selectively inhibiting the mono-ADP-ribosylation activity of PARP11. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ITK7

ITK7 is unique due to its high selectivity for PARP11, exhibiting over 200-fold selectivity compared to other PARP family members. This selectivity makes it a valuable tool for studying the specific functions of PARP11 and its role in cellular processes .

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

8-methyl-7-prop-1-ynyl-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N4OS/c1-3-5-12-6-7-13-15(11(12)2)20-14(21-16(13)22)10-23-17-18-8-4-9-19-17/h4,6-9H,10H2,1-2H3,(H,20,21,22)

InChI Key

VRECINGNBPANGK-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C2=C(C=C1)C(=O)NC(=N2)CSC3=NC=CC=N3)C

Origin of Product

United States

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